molecular formula C18H15N5OS B2884610 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034312-90-6

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2884610
CAS RN: 2034312-90-6
M. Wt: 349.41
InChI Key: PLSRHZYPIVDOGE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, and a benzo[d]thiazole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often used to analyze the structure of similar compounds .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has explored various synthetic methodologies and chemical reactions involving compounds structurally related to "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide". Studies have detailed functionalization reactions, synthesis of heterocyclic derivatives, and the exploration of different chemical transformations. For instance, the experimental and theoretical studies on the functionalization reactions of related heterocycles provide insights into the chemical behavior and potential applications of such compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activities and Applications

Several studies have investigated the biological activities and potential therapeutic applications of compounds bearing resemblance to "N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide". This includes the design and synthesis of derivatives aimed at inhibiting specific biological targets, such as arginine methyltransferase 1 (CARM1), highlighting the compound's relevance in drug discovery efforts aimed at treating various diseases (Allan et al., 2009).

Antimicrobial and Antifungal Agents

Research into the antimicrobial and antifungal properties of benzothiazole derivatives and related structures has identified these compounds as potential candidates for developing new antimicrobial and antifungal agents. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscore the versatility and potential of such compounds in addressing a variety of pathogenic challenges (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is kinases harboring a rare cysteine in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2 . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular activities such as signal transduction, cell division, and metabolism.

Mode of Action

The compound interacts with its targets through a highly regioselective nucleophilic aromatic substitution . This interaction can inhibit the activity of the target kinases, thereby disrupting their normal function.

Biochemical Pathways

The inhibition of these kinases can affect various biochemical pathways. For instance, MPS1 plays a crucial role in the spindle assembly checkpoint, a safety mechanism that ensures the correct segregation of chromosomes during cell division . Therefore, the inhibition of MPS1 can disrupt this checkpoint, leading to cell cycle arrest and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific kinases it inhibits. For instance, inhibiting MPS1 can lead to cell cycle arrest and apoptosis, as mentioned earlier . These effects can be beneficial in the treatment of diseases characterized by uncontrolled cell division, such as cancer.

Future Directions

The future research directions for this compound could involve further studies on its synthesis, its potential biological activities, and its physical and chemical properties. It could also involve the development of new compounds based on its structure .

properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-23-10-14(9-22-23)15-4-2-12(7-19-15)8-20-18(24)13-3-5-16-17(6-13)25-11-21-16/h2-7,9-11H,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSRHZYPIVDOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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